

GNE-493: A Comprehensive Technical Guide for Researchers

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This in-depth guide provides a detailed overview of the chemical structure, properties, and mechanism of action of **GNE-493**, a potent and selective dual pan-PI3K/mTOR inhibitor. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and signal transduction.

Chemical Structure and Properties

GNE-493 is a small molecule inhibitor belonging to the thienopyrimidine class of compounds. Its chemical structure is characterized by a central thieno[3,2-d]pyrimidine core.

Table 1: Chemical and Physical Properties of GNE-493



Property	Value	Reference
IUPAC Name	2-(2-(2-aminopyrimidin-5-yl)-4- morpholinothieno[3,2- d]pyrimidin-6-yl)propan-2-ol	[1]
Molecular Formula	C17H20N6O2S	[1][2][3]
Molecular Weight	372.44 g/mol	[2][3]
CAS Number	1033735-94-2	[1][3][4]
SMILES String	CC(O) (C1=CC2=NC(C3=CN=C(N)N =C3)=NC(N4CCOCC4)=C2S1) C	[1]
Appearance	Solid powder	[1]
Purity	>98%	[1]

Physicochemical Properties

The physicochemical properties of **GNE-493** contribute to its pharmacokinetic profile and oral bioavailability.[5]

Table 2: Physicochemical Properties of GNE-493

Property	Value	Reference
Solubility	DMSO: > 112 mg/mLWater: > 1 mg/mLEthanol: > 4 mg/mL	[4]
рКа	Data not publicly available	
LogP	Data not publicly available	

Pharmacological Properties

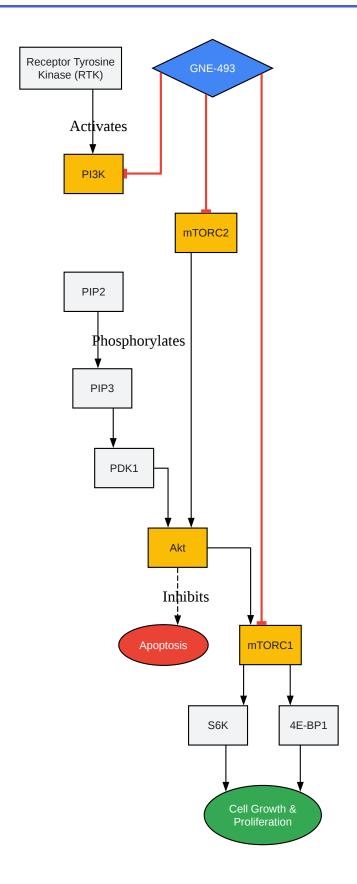
GNE-493 is a potent, selective, and orally available dual inhibitor of pan-Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[2][3][6]



Mechanism of Action

GNE-493 exerts its anti-cancer effects by targeting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. This pathway is frequently hyperactivated in various human cancers. **GNE-493** inhibits all Class I PI3K isoforms (α , β , δ , and γ) as well as mTOR, leading to the suppression of downstream signaling and induction of apoptosis in cancer cells.[2][5]





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Figure 1: GNE-493 inhibits the PI3K/Akt/mTOR signaling pathway.



Target Affinity and Selectivity

GNE-493 demonstrates potent inhibitory activity against all Class I PI3K isoforms and mTOR. [2] It exhibits significant selectivity for PI3K over other kinases.[2]

Table 3: In Vitro Inhibitory Activity of GNE-493

Target	IC50 (nM)	Reference
ΡΙ3Κα	3.4	[2]
РІЗКβ	12	[2]
ΡΙ3Κδ	16	[2]
РІЗКу	16	[2]
mTOR	32	[2]

Screening against a panel of 142 kinases showed that at a concentration of 1 μ M, only three other kinases (Aurora A, MLK1, and SYK) were inhibited by more than 50%, and none by more than 80%. The IC50 values for these off-target kinases were found to be over 100-fold higher than for PI3K α .[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of **GNE-493**.

In Vitro Kinase Assay (Fluorescence Polarization)

This assay measures the enzymatic activity of PI3K isoforms by monitoring the formation of 3,4,5-inositoltriphosphate (PIP3).

Materials:

- Recombinant PI3K isoforms (α, β, δ, γ)
- Assay Buffer: 10 mM Tris (pH 7.5), 5% glycerol, 4 mM MgCl2, 50 mM NaCl, 0.05% (v/v)
 CHAPS, 1 mM DTT



- ATP (25 μM)
- di-C8-PIP2 (9.75 μM)
- GNE-493 (various concentrations)
- TAMRA-labeled PIP3
- GRP-1 detector protein
- EDTA
- 384-well plates
- Fluorescence polarization plate reader

Procedure:

- Prepare serial dilutions of GNE-493 in 2% (v/v) DMSO.
- Add the PI3K enzyme to the wells of a 384-well plate containing assay buffer. The final enzyme concentrations should be: PI3Kα and PI3Kβ at 60 ng/mL, PI3Kγ at 8 ng/mL, and PI3Kδ at 45 ng/mL.[7]
- Add the GNE-493 dilutions to the wells.
- Initiate the reaction by adding a mixture of ATP and PIP2.
- Incubate the plate for 30 minutes at 25°C.
- Terminate the reaction by adding EDTA.
- Add a mixture of TAMRA-PIP3 and GRP-1 detector protein.
- Read the fluorescence polarization on a plate reader.
- Calculate IC50 values from the dose-response curves.



Cell Viability Assay (CCK-8)

This assay determines the effect of GNE-493 on the viability of cancer cell lines.

Materials:

- Prostate cancer cells (e.g., LNCaP, PC-3) or other relevant cell lines
- · Complete cell culture medium
- GNE-493
- · CCK-8 (Cell Counting Kit-8) solution
- · 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treat the cells with various concentrations of GNE-493 (e.g., 10 nM to 1000 nM) or vehicle control (DMSO).
- Incubate the cells for a designated time period (e.g., 48 hours).
- Add 10 μL of CCK-8 solution to each well.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.



Materials:

- Cancer cells
- GNE-493
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K1, anti-S6K1, anti-GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with GNE-493 (e.g., 250 nM for 4 hours) or vehicle.
- Lyse the cells and determine the protein concentration.
- Separate equal amounts of protein by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.



- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of GNE-493 in a living organism.

Materials:

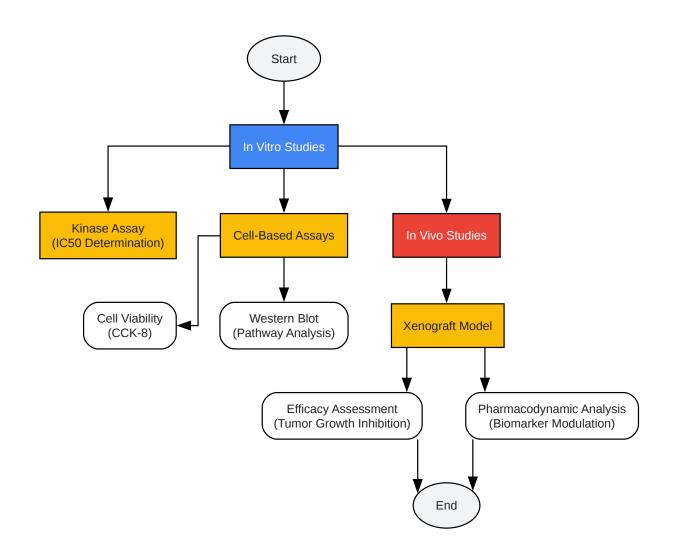
- Immunodeficient mice (e.g., nude mice)
- Cancer cell line (e.g., PC-3 for prostate cancer, MCF7.1 for breast cancer)
- GNE-493
- Vehicle control
- Calipers
- Animal balance

Procedure:

- Implant cancer cells subcutaneously into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer GNE-493 orally (e.g., 10 mg/kg) or vehicle control daily for a specified period (e.g., 21 days).
- · Measure tumor volume with calipers twice weekly.
- Monitor the body weight of the mice as a measure of toxicity.



 At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).



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Figure 2: A typical experimental workflow for evaluating GNE-493.

Conclusion

GNE-493 is a potent and selective dual pan-PI3K/mTOR inhibitor with promising anti-cancer activity. Its well-defined chemical structure and pharmacological properties make it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols outlined in this guide provide a framework for researchers to investigate the efficacy and mechanism of action of **GNE-493** in various preclinical models.



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